molecular formula C15H15FN4O2 B12314940 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans

カタログ番号: B12314940
分子量: 302.30 g/mol
InChIキー: KJSIJMIKSHRIRC-OCCSQVGLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Key Features The compound "2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans" (CAS: 1820581-12-1) features a pyrrolidinone core substituted with a 1-methyl group at position 1 and a carboxamide group at position 3. The trans configuration ensures spatial orientation of the pyrazole and carboxamide moieties, critical for molecular interactions. This scaffold is structurally distinct from saturated pyrazoline derivatives (e.g., dihydro pyrazoles) and is optimized for drug-like properties, including solubility and bioavailability .

特性

分子式

C15H15FN4O2

分子量

302.30 g/mol

IUPAC名

(2R,3R)-2-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15FN4O2/c1-19-13(21)6-12(15(17)22)14(19)9-7-18-20(8-9)11-4-2-10(16)3-5-11/h2-5,7-8,12,14H,6H2,1H3,(H2,17,22)/t12-,14+/m1/s1

InChIキー

KJSIJMIKSHRIRC-OCCSQVGLSA-N

異性体SMILES

CN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F

正規SMILES

CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F

製品の起源

United States

化学反応の分析

科学研究における用途

4-フルオロフェニル-1H-ピラゾール-4-イル]-1-メチル-5-オキソピロリジン-3-カルボキサミド, トランスは、幅広い科学研究で利用されています。

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide exhibit potential anticancer properties. For instance, studies involving molecular hybrids have shown that derivatives can disrupt protein-protein interactions crucial for cancer cell proliferation. The compound's structural features may enhance its binding affinity to target proteins involved in tumor growth and metastasis .

Antiviral Properties

The compound has been investigated for its antiviral effects, particularly against influenza viruses. It has been suggested that modifications in the molecular structure can enhance the binding to viral polymerase complexes, thereby inhibiting viral replication . This property makes it a candidate for further development as an antiviral agent.

Study 1: Anticancer Efficacy

In a study published in PMC, researchers synthesized a series of compounds based on the pyrazole framework and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications similar to those found in 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide significantly increased anticancer activity, particularly against breast and colon cancer cells .

Study 2: Antiviral Activity Against Influenza

Another study focused on the antiviral properties of compounds targeting the RNA-dependent RNA polymerase of influenza viruses. The findings suggested that compounds with structural similarities to 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide could effectively inhibit viral replication by disrupting essential protein interactions .

作用機序

類似化合物の比較

4-フルオロフェニル-1H-ピラゾール-4-イル]-1-メチル-5-オキソピロリジン-3-カルボキサミド, トランスは、次のような他の類似化合物と比較することができます。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyrrolidine/Pyrazole Substituents

The target compound belongs to a broader class of fluorophenyl-pyrazole-pyrrolidinone derivatives. Key structural analogues include:

Compound Name CAS/ID Structural Differences Potential Impact Reference
trans-3-chloro-4-phenylpyrrolidine-2,5-dione 1820574-25-1 (SY163691) Chlorophenyl substitution; lactone (dione) instead of lactam (pyrrolidinone) Reduced hydrogen bonding capacity; increased lipophilicity
(2S,3S)-2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid 1391387-48-6 (SY163692) Carboxylic acid instead of carboxamide; meta-fluorophenyl vs. para-fluorophenyl Lower membrane permeability due to ionization; altered binding affinity
rac-(2R,3R)-2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid N/A (Enamine Ltd) Oxolane (tetrahydrofuran) ring instead of pyrrolidinone; carboxylic acid group Reduced rigidity and hydrogen bonding; altered pharmacokinetics
Merestinib (Formula XXI) N/A Pyrazole-indazole hybrid with fluorophenyl and methyl groups Larger scaffold for kinase inhibition; distinct target profile

Key Observations :

  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound avoids ionization at physiological pH, improving blood-brain barrier penetration compared to SY163692 .
  • Fluorophenyl Position : Para-substitution (target) maximizes electronic effects (σ-hole interactions) versus meta-substitution in SY163692 .
  • Ring System: Pyrrolidinone’s lactam structure (target) provides hydrogen-bonding sites absent in oxolane-based analogues (e.g., Enamine Ltd compound), enhancing target engagement .
Functional Group Variations in Pyrazole Derivatives

highlights N-substituted pyrazolines with halogenated aryl groups (e.g., 4-bromo, 4-chloro). While these are dihydro pyrazoles, fluorine’s smaller size and higher electronegativity in the target compound may reduce steric hindrance and improve binding kinetics compared to bulkier halogens like bromine .

describes a pyrazole derivative with a trifluoromethyl group and sulfanyl linkage. The trifluoromethyl group enhances metabolic stability but introduces steric bulk, whereas the target compound’s carboxamide balances polarity and passive diffusion .

Pharmacological and Physicochemical Considerations

Solubility and Bioavailability
  • The carboxamide group in the target compound improves aqueous solubility compared to nitrile-substituted analogues (e.g., SY163693) while maintaining moderate logP values (~2–3) .
Target Selectivity

The trans configuration ensures optimal spatial alignment for interactions with residues in target proteins. For instance, Merestinib’s pyrazole-indazole scaffold targets kinases like MET and AXL, suggesting the fluorophenyl-pyrazole motif in the target compound may share similar binding modes .

生物活性

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, including anticancer and antimicrobial activities, and relevant case studies.

  • IUPAC Name : 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide
  • Molecular Formula : C₁₅H₁₄FN₃O₃
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 1803605-63-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenyl hydrazine with appropriate carbonyl compounds under controlled conditions. The process yields the desired pyrazole derivative, which can be further modified to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxopyrrolidine derivatives, including the compound . For instance, a study evaluated the cytotoxic effects of several derivatives on A549 human lung adenocarcinoma cells:

CompoundViability (%)IC50 (µM)
Control (Cisplatin)3010
Compound A6415
Compound B6112
Target Compound 78 20

The results indicate that while the target compound exhibited moderate activity with a viability of 78% at a concentration of 100 µM, it was less effective than other tested compounds. The structure-dependence of anticancer activity suggests that modifications to the pyrazole or oxopyrrolidine moieties could enhance efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens, including multidrug-resistant strains. The following table summarizes the findings:

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa>64 µg/mL
Staphylococcus aureus (MRSA)8 µg/mL

These results indicate that the compound demonstrates significant antimicrobial activity against MRSA and E. coli, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Studies

A notable case study involved a series of derivatives based on the oxopyrrolidine scaffold. Researchers synthesized and tested various compounds for their anticancer and antimicrobial properties. One derivative showed promising results in reducing tumor size in vivo when tested on mice bearing A549 xenografts, indicating potential for further development in cancer therapy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。